

Characterization of 3-(Butylaminocarbonyl)phenylboronic Acid by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-(Butylaminocarbonyl)phenylboronic acid
Cat. No.:	B1274008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **3-(Butylaminocarbonyl)phenylboronic acid** and a common alternative, 3-Aminophenylboronic acid. The objective is to furnish researchers with the necessary data and protocols for the unambiguous identification and characterization of these compounds, which are pivotal in various fields, including medicinal chemistry and materials science.

Comparative NMR Data Analysis

The structural nuances between **3-(Butylaminocarbonyl)phenylboronic acid** and 3-Aminophenylboronic acid are clearly delineated by their respective NMR spectra. The following tables summarize the predicted and experimental ^1H , ^{13}C , and ^{11}B NMR spectral data. The data for **3-(Butylaminocarbonyl)phenylboronic acid** is predicted based on the analysis of structurally similar compounds, including 4-(Butylaminocarbonyl)phenylboronic acid and 3-(N-BOC-N-Butylamino)phenylboronic acid, while the data for 3-Aminophenylboronic acid is based on available experimental spectra.

Table 1: Comparative ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3-(Butylaminocarbonyl)phenylboronic acid (Predicted)	~8.4 (s, 1H) ~8.2 (br s, 2H) ~8.0 (d, J = 7.5 Hz, 1H) ~7.8 (d, J = 7.5 Hz, 1H) ~7.4 (t, J = 7.5 Hz, 1H) ~8.5 (t, J = 5.5 Hz, 1H) ~3.3 (q, J = 6.5 Hz, 2H) ~1.5 (sextet, J = 7.0 Hz, 2H) ~1.3 (sextet, J = 7.5 Hz, 2H) ~0.9 (t, J = 7.5 Hz, 3H)	Singlet Broad Singlet Doublet Doublet Triplet Triplet Quartet Sextet Sextet Triplet	1H 2H 1H 1H 1H 1H 2H 2H 2H 3H	Ar-H (H2) B(OH) ₂ Ar-H (H6) Ar-H (H4) Ar-H (H5) NH N-CH ₂ N-CH ₂ -CH ₂ CH ₂ -CH ₃ CH ₃
3-Aminophenylboronic acid (Experimental) ^[1]	7.0-7.2 (m, 2H) 6.8-7.0 (m, 2H) 5.0 (br s, 2H)	Multiplet Multiplet Broad Singlet	2H 2H 2H	Ar-H Ar-H NH ₂

7.9 (br s, 2H)	Broad Singlet	2H	B(OH) ₂
----------------	---------------	----	--------------------

Table 2: Comparative ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

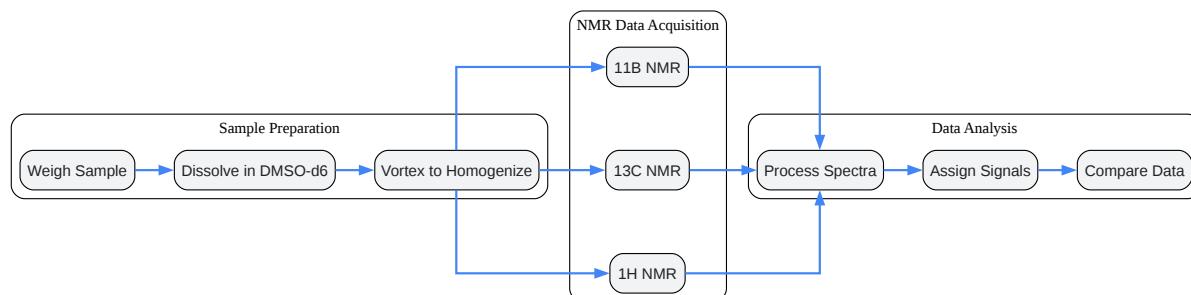
Compound	Chemical Shift (δ , ppm)	Assignment
3-(Butylaminocarbonyl)phenylboronic acid (Predicted)		
~166.5		C=O
~135.0	Ar-C (C3)	
~133.0 (broad)	Ar-C-B (C1)	
~130.0	Ar-C (C6)	
~128.5	Ar-C (C5)	
~127.0	Ar-C (C4)	
~125.0	Ar-C (C2)	
~39.0	N-CH ₂	
~31.5	N-CH ₂ -CH ₂	
~19.5	CH ₂ -CH ₃	
~13.5	CH ₃	
3-Aminophenylboronic acid (Experimental)	~148.0	Ar-C-NH ₂
~135.0 (broad)	Ar-C-B	
~128.0	Ar-C	
~118.0	Ar-C	
~115.0	Ar-C	

Table 3: Comparative ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

Compound	Chemical Shift (δ , ppm)	Linewidth (Hz)	Assignment
3-(Butylaminocarbonyl)phenylboronic acid (Predicted)	~28-30	Broad	Trigonal planar (sp^2) Boronic Acid
3-Aminophenylboronic acid (Experimental)	~29	Broad	Trigonal planar (sp^2) Boronic Acid

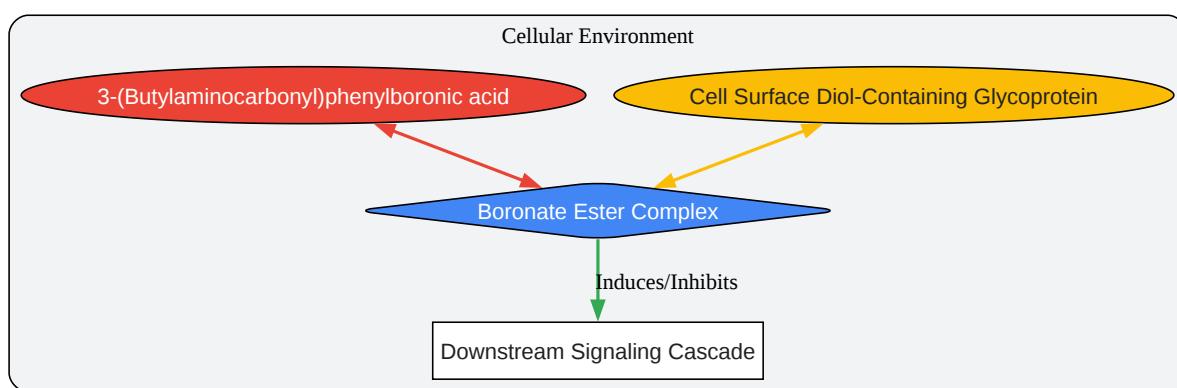
Experimental Protocols

NMR Sample Preparation


- Sample Weighing: Accurately weigh 5-10 mg of the analyte for 1H and ^{11}B NMR, and 20-30 mg for ^{13}C NMR.
- Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Homogenization: Gently vortex the sample to ensure complete dissolution.

NMR Data Acquisition

- Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
- 1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 12 ppm
 - Temperature: 298 K
- ^{13}C NMR:


- Pulse Program: zgpg30
- Number of Scans: 1024
- Spectral Width: 240 ppm
- Temperature: 298 K
- ^{11}B NMR:
 - Pulse Program: zg
 - Number of Scans: 256
 - Spectral Width: 200 ppm
 - Temperature: 298 K
- Referencing: Chemical shifts for ^1H and ^{13}C NMR are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C). ^{11}B NMR spectra are referenced externally to $\text{BF}_3\cdot\text{OEt}_2$ (δ = 0 ppm).

Visualization of Experimental Workflow and a Relevant Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Characterization of 3-(Butylaminocarbonyl)phenylboronic Acid by NMR: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274008#characterization-of-3-butylaminocarbonyl-phenylboronic-acid-by-nmr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com